3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a pyrrolidin-3-yloxy group bearing a 2-chlorobenzenesulfonyl moiety. The substitution with a sulfonylated pyrrolidine introduces steric bulk and polar functional groups, which may influence solubility, reactivity, and intermolecular interactions. While direct studies on this compound are sparse, structural analogs suggest that the sulfonyl group enhances thermal stability and modulates electronic properties, making it a candidate for coordination chemistry or optoelectronic materials .
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c13-10-3-1-2-4-11(10)21(17,18)16-6-5-9(8-16)19-12-7-14-20-15-12/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTHCNMBURGKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine derivative by reacting 2-chlorobenzenesulfonyl chloride with pyrrolidine under basic conditions. This intermediate is then reacted with 1,2,5-thiadiazole-3-ol in the presence of a suitable base to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with other 1,2,5-thiadiazole derivatives but differs in substituent composition. Key analogs include:
BK14294 (3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole): Replaces the 2-chlorobenzenesulfonyl group with a benzofuran-carbonyl moiety.
1,2,5-Thiadiazole 1,1-dioxides : These derivatives exhibit enhanced electron-accepting capabilities due to the electron-withdrawing sulfone groups, contrasting with the sulfonamide group in the target compound. This difference impacts redox behavior and coordination chemistry .
BK14304 (3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine) : Features an oxadiazole-oxazole hybrid system, diverging in heterocycle composition and substituent flexibility. This may alter solubility and biological activity .
Physicochemical Properties
| Property | 3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole | BK14294 | 1,2,5-Thiadiazole 1,1-dioxides |
|---|---|---|---|
| Molecular Weight | ~375.8 g/mol (calculated) | 315.35 g/mol | Varies (e.g., ~200–400 g/mol) |
| Electron Affinity | Moderate (sulfonamide group) | High (benzofuran-carbonyl) | Very High (sulfone groups) |
| Thermal Stability | High (sulfonyl groups stabilize) | Moderate | High |
| Coordination Ability | Moderate (N/S donors) | Limited (non-polar substituent) | Strong (polar sulfone groups) |
The 2-chlorobenzenesulfonyl group in the target compound provides a balance between electron-withdrawing effects and steric hindrance, distinguishing it from BK14294 (electron-rich) and 1,1-dioxides (strong electron acceptors) .
Electronic and Optoelectronic Potential
1,2,5-Thiadiazoles are explored in organic photovoltaics (OPVs) due to their electron-deficient nature, which facilitates charge transport .
Coordination Chemistry
The sulfur and nitrogen atoms in the thiadiazole ring enable coordination to transition metals. However, the bulky 2-chlorobenzenesulfonyl group may limit accessibility to metal centers compared to smaller substituents in 1,1-dioxides .
Biological Activity
3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is CHClNOS. The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiadiazole Core : The thiadiazole ring can be synthesized from hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonylation : The introduction of the chlorobenzenesulfonyl group is achieved through sulfonyl chloride reactions.
- Pyrrolidine Attachment : The pyrrolidine moiety is incorporated via nucleophilic substitution reactions.
Anticancer Activity
Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds similar to this compound demonstrate IC values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.36 | Apoptosis induction |
| Compound B | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. Compounds with electron-withdrawing groups like chlorine have shown enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Gram-positive | 16 µg/mL |
| Compound D | Gram-negative | 32 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies highlight that the position and type of substituents on the thiadiazole ring significantly influence biological activity. For example:
- Electron-Withdrawing Groups : Chlorine at the para position enhances anticancer activity.
- Electron-Donating Groups : Hydroxy or methoxy groups improve antioxidant potential.
Case Studies
Recent studies have demonstrated the efficacy of thiadiazole derivatives in vivo. For instance:
- In Vivo Tumor Models : Compound E showed significant tumor reduction in xenograft models.
- Pharmacokinetics : Studies indicated favorable pharmacokinetic profiles with good bioavailability and tissue distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
